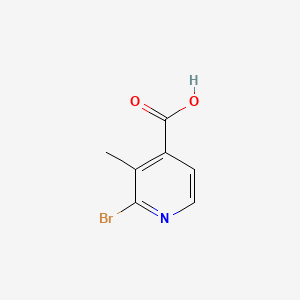
2-Bromo-3-methylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methylisonicotinic acid is a chemical compound with the CAS Number: 1211583-05-9 . It has a molecular weight of 216.03 and its molecular formula is C7H6BrNO2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylisonicotinic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Bromo-3-methylisonicotinic acid is a solid at room temperature .科学的研究の応用
Organic Synthesis Applications
2-Bromo-3-methylisonicotinic acid serves as a pivotal intermediate in the synthesis of complex organic molecules due to its reactivity, particularly in halogenation and bromination reactions. Bunnett and Rauhut (2003) described its utility in producing other brominated compounds through intermediate reactions involving solvents like petroleum ether, highlighting its role in substitution and replacement reactions (Bunnett & Rauhut, 2003). Additionally, Xu et al. (2016) exploited its derivatives in formal [3 + 3] annulation processes with 1,3-dicarbonyl compounds, showcasing a novel pathway to access functionalized spirooxindole δ-lactones, a structure prevalent in many bioactive compounds (Xu et al., 2016).
Materials Science
In the realm of materials science, the synthesis and modification of compounds like 2-Bromo-3-methylisonicotinic acid are crucial for developing new materials with desirable properties. Xie et al. (2020) demonstrated its application in the synthesis of 4-bromo-3-methylanisole, a precursor for heat and pressure-sensitive dyes used in thermal paper production. Their work emphasizes the importance of continuous, homogeneous bromination techniques in improving product selectivity and yield (Xie et al., 2020).
Pharmaceutical Development
In pharmaceutical development, the reactivity of halogenated compounds like 2-Bromo-3-methylisonicotinic acid enables the synthesis of drug precursors and active pharmaceutical ingredients (APIs). Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, investigating their non-linear optical properties and potential medicinal applications (Rizwan et al., 2021). Such research underlines the compound's versatility in creating molecules with specific functionalities for therapeutic uses.
Safety And Hazards
特性
IUPAC Name |
2-bromo-3-methylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXVMXWNYUNQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylisonicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


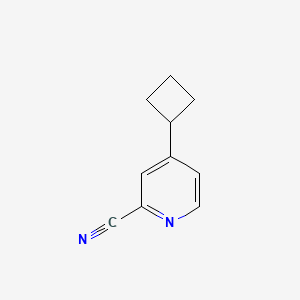
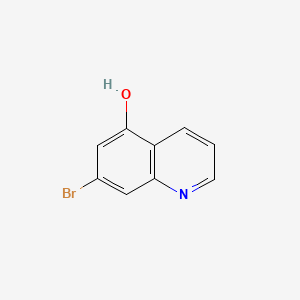
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)
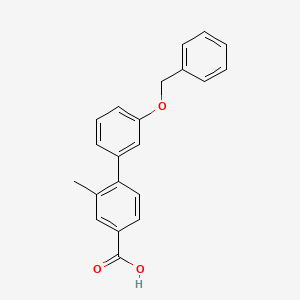
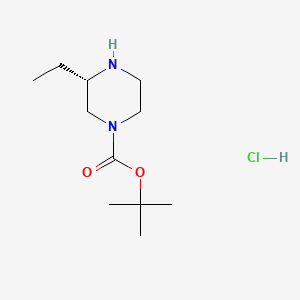
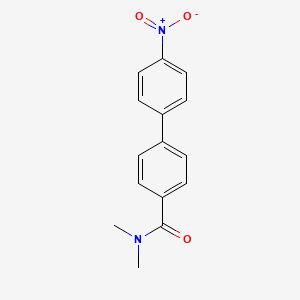
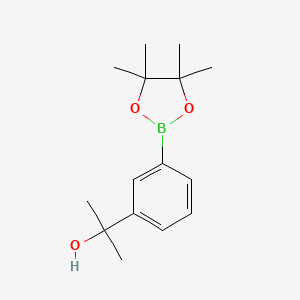
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)